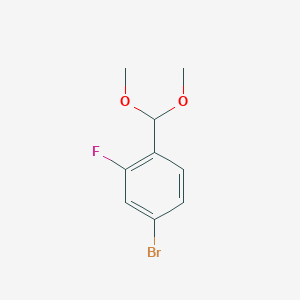
4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene
Cat. No. B1369888
Key on ui cas rn:
439814-87-6
M. Wt: 249.08 g/mol
InChI Key: LUBJMTAUCIBGNJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08912219B2
Procedure details


Palladium(II) acetate (111 mg, 0.49 mmol), 2-dicyclohexylphosphino-2′,6′-di-i-propoxy-1,1′-biphenyl (469 mg, 0.98 mmol) and sodium tert-butoxide (4.88 g, 49.2 mmol) were combined and the flask was purged with nitrogen. A solution of 1-piperazin-1-ylethanone (4.1 g, 32 mmol) and 4-bromo-1-(dimethoxymethyl)-2-fluoro-benzene (6.13 g, 24.6 mmol) in 1,4-dioxane (82 mL) was then added and the reaction was stirred at 100° C. for 16 hours. The reaction was then filtered through diatomaceous earth and concentrated. The resulting residue was dissolved in 50 mL of THF and 50 mL of 1 N aqueous HCl was added and the reaction was stirred at ambient temperature for 16 hours. The reaction was then neutralized with saturated aqueous Na2CO3 and extracted with dichloromethane (x3), dried with MgSO4, concentrated and purified by silica gel column chromatography (0-10% methanol in dichloromethane) to give 4-(4-acetylpiperazin-1-yl)-2-fluoro-benzaldehyde (3.68 g, 60% yield). LCMS (m/z) ES+ 251 [M+1]+.





Quantity
469 mg
Type
catalyst
Reaction Step Four

Yield
60%
Identifiers


|
REACTION_CXSMILES
|
CC(C)([O-])C.[Na+].[N:7]1([C:13](=[O:15])[CH3:14])[CH2:12][CH2:11][NH:10][CH2:9][CH2:8]1.Br[C:17]1[CH:22]=[CH:21][C:20]([CH:23](OC)[O:24]C)=[C:19]([F:28])[CH:18]=1>O1CCOCC1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C1(P(C2CCCCC2)C2C=CC=CC=2C2C(OC(C)C)=CC=CC=2OC(C)C)CCCCC1>[C:13]([N:7]1[CH2:12][CH2:11][N:10]([C:17]2[CH:22]=[CH:21][C:20]([CH:23]=[O:24])=[C:19]([F:28])[CH:18]=2)[CH2:9][CH2:8]1)(=[O:15])[CH3:14] |f:0.1,5.6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
4.88 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Step Two
|
Name
|
|
|
Quantity
|
4.1 g
|
|
Type
|
reactant
|
|
Smiles
|
N1(CCNCC1)C(C)=O
|
|
Name
|
|
|
Quantity
|
6.13 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=CC(=C(C=C1)C(OC)OC)F
|
|
Name
|
|
|
Quantity
|
82 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Step Three
|
Name
|
|
|
Quantity
|
111 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
|
Step Four
|
Name
|
|
|
Quantity
|
469 mg
|
|
Type
|
catalyst
|
|
Smiles
|
C1(CCCCC1)P(C1=C(C=CC=C1)C1=C(C=CC=C1OC(C)C)OC(C)C)C1CCCCC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
100 °C
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
the reaction was stirred at 100° C. for 16 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the flask was purged with nitrogen
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction was then filtered through diatomaceous earth
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The resulting residue was dissolved in 50 mL of THF
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
50 mL of 1 N aqueous HCl was added
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
the reaction was stirred at ambient temperature for 16 hours
|
|
Duration
|
16 h
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with dichloromethane (x3)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with MgSO4
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel column chromatography (0-10% methanol in dichloromethane)
|
Outcomes


Product
Details
Reaction Time |
16 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)N1CCN(CC1)C1=CC(=C(C=O)C=C1)F
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3.68 g | |
| YIELD: PERCENTYIELD | 60% | |
| YIELD: CALCULATEDPERCENTYIELD | 59.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
